REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([NH:11][C:12](=[O:17])[CH2:13][CH2:14][CH2:15]Cl)[CH:7]=[CH:8][C:9]=1[F:10]>C1COCC1>[Br:3][C:4]1[CH:5]=[C:6]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:17])[CH:7]=[CH:8][C:9]=1[F:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(3-bromo-4-fluoro-phenyl)-4-chloro-butanamide
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)NC(CCCCl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temp for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
After cooling for a further 5 mins the cooling bath
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then treated with AcOH (1 ml) by dropwise addition
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between DCM (150 ml) and water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The latter was re-extracted with DCM (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a white solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing Et2O (65 ml)
|
Type
|
ADDITION
|
Details
|
the solution diluted with iso-hexane (240 ml)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crystalline solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to approx 50 ml volume
|
Type
|
CUSTOM
|
Details
|
a 2nd crop of crystals was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |